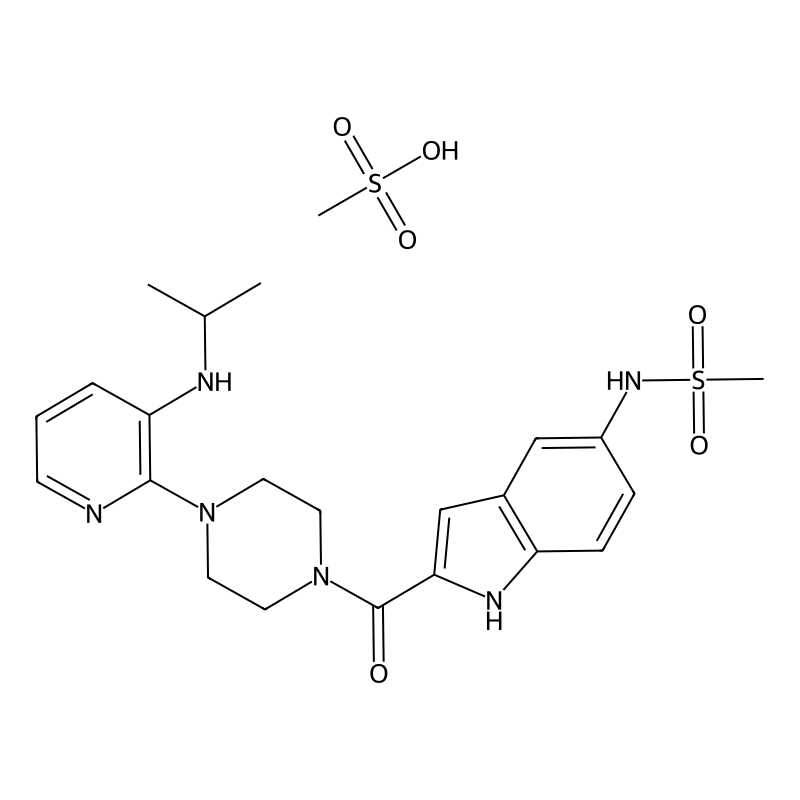

Delavirdine Mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Delavirdine mesylate BHAP discovery and development

Discovery and Development History

The BHAP program was a collaborative effort between medicinal chemists, biologists, and development scientists. The initial clinical candidate was atevirdine mesylate (PNU-87201E), which paved the way for the more potent and effective second-generation candidate, delavirdine mesylate (PNU-90152T). [1] Delavirdine was approved by the FDA on April 4, 1997, but has since been discontinued. [2]

The program demonstrated a rational drug design approach, moving from a first-generation to an improved second-generation compound. Key steps in this discovery are visualized below.

Key Pharmacological and Clinical Data

Delavirdine is a highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase. It acts as an allosteric inhibitor, binding to a hydrophobic pocket (the NNRTI-binding pocket, NNIBP) distal to the enzyme's active site, which interferes with viral DNA synthesis. [2]

The table below summarizes its core characteristics and recommended regimen.

| Property | Description |

|---|---|

| Generic Name | Delavirdine (as mesylate salt) [1] |

| Pharmacological Class | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) [3] |

| Molecular Class | Bis(HeteroAryl)Piperazine (BHAP) [1] |

| Brand Name | Rescriptor [2] |

| Approved Dosage | 400 mg, three times daily [3] |

| Mechanism of Action | Allosteric inhibition of HIV-1 reverse transcriptase by binding to the NNIBP [2] |

A primary challenge with NNRTIs is the rapid emergence of drug-resistant HIV-1 strains. Major resistance mutations against first-generation NNRTIs like delavirdine include K103N, Y181C, and G190A. [2] Due to this, delavirdine must not be used as monotherapy and should only be administered as part of a combination antiretroviral regimen. [2]

Pharmacokinetics and Metabolism

Delavirdine undergoes extensive metabolism primarily by the cytochrome P450 (CYP) system, with very little unchanged drug excreted in urine. [3] Its pharmacokinetics are non-linear, and it is rapidly absorbed and metabolized after oral administration. [4]

The following diagram illustrates the primary metabolic pathways identified in preclinical models.

In mice, the metabolite from amide bond cleavage (N-isopropylpyridinepiperazine) was found to cross the blood-brain barrier, with brain levels 2-3 times higher than in plasma. [4] Delavirdine itself does not significantly penetrate the central nervous system. [4]

Key Drug Interaction Profile

Delavirdine has a unique drug interaction profile among NNRTIs. Unlike others in its class, it is a potent inhibitor of the CYP3A4 isozyme. [3] This characteristic is crucial for clinical use and has therapeutic implications.

- Contraindicated Combinations: Coadministration with potent CYP inducers (e.g., rifampin, rifabutin, phenytoin, phenobarbital, carbamazepine) should be avoided as they significantly lower delavirdine plasma concentrations. [3]

- Absorption Considerations: The extent of delavirdine absorption is reduced when gastric pH is elevated (pH > 3). Administration of antacids or the buffered formulation of didanosine should be separated from delavirdine by at least one hour. [3]

- Beneficial Interactions: Delavirdine's inhibition of CYP3A4 can increase the systemic exposure of co-administered HIV protease inhibitors (e.g., indinavir). This pharmacokinetic enhancement allows for simplified dosing regimens, such as removing food restrictions with indinavir, and contributes to a superior virological response. [3]

Formulation Development and Challenges

Formulation development for this compound tablets faced a significant solid-state chemistry challenge. The drug is a water-soluble salt of a very insoluble basic compound. [5]

- The Problem: During stability studies, a slowdown in dissolution was observed. This was correlated with a solid-state chemical reaction between absorbed water, the croscarmellose sodium disintegrant, and this compound, which produced the highly insoluble delavirdine free base. [5]

- The Solution: This issue was identified because the late-stage dissolution method was designed to be discriminating; it used a high-pH medium with surfactant, which could detect the formation of the less soluble free base. This allowed formulators to improve the product before commercialization. [5]

- The Lesson: This case highlights the critical importance of developing a dissolution method that can identify risks related to API attributes and potential solid-form changes during stability.

Conclusion

This compound represented a significant achievement in the early era of NNRTI development. Its journey from discovery to formulation provides valuable technical lessons on:

- The structure-based progression from a first-generation to a second-generation drug candidate.

- The critical impact of pharmacokinetics and unique drug interaction profiles on therapeutic use.

- The importance of robust, discriminating analytical methods in formulation development to solve complex solid-state problems.

References

- 1. Discovery and Development of the BHAP Nonnucleoside ... [link.springer.com]

- 2. The journey of HIV-1 non-nucleoside reverse transcriptase ... [pmc.ncbi.nlm.nih.gov]

- 3. Delavirdine: clinical pharmacokinetics and drug interactions [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the HIV-1 reverse transcriptase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Stage Appropriate Dissolution Methods in Formulation ... [americanpharmaceuticalreview.com]

PNU-90152T nonnucleoside reverse transcriptase inhibitor mechanism

Mechanism of Action and Structural Basis

Delavirdine belongs to the class of bisheteroarylpiperazines (BHAP) and inhibits HIV-1 replication by directly and non-competitively binding to a specific, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme [1] [2]. This binding pocket is distinct from the active site used by nucleoside analogues.

- Allosteric Inhibition: The binding of Delavirdine induces conformational changes in the RT enzyme. This alters the spatial arrangement of the catalytic site, effectively blocking the DNA polymerase function and preventing the conversion of viral RNA into proviral DNA [2].

- High Specificity: Its action is highly specific for HIV-1 RT, as shown by its minimal effect on human cellular DNA polymerases alpha and delta, which accounts for its low cellular cytotoxicity [1].

The following diagram illustrates the mechanism of Delavirdine and the development of resistance:

Resistance Mutations and Cross-Resistance

A significant challenge with NNRTIs like Delavirdine is the emergence of viral resistance, primarily due to point mutations in the RT gene [1] [2].

- Key Resistance Mutations: Amino acid substitutions such as K103N (lysine to asparagine at position 103) and Y181C (tyrosine to cysteine at position 181) are known to decrease Delavirdine's potency [1]. These mutations alter the shape and properties of the NNRTI-binding pocket, reducing the drug's ability to bind effectively.

- Residual Activity and Cross-Resistance: Despite reduced potency, Delavirdine retains significant activity against these mutant RTs in vitro (IC₅₀ ~8 µM for K103N and Y181C) [1]. However, these mutations often confer cross-resistance to other first-generation NNRTIs, limiting subsequent treatment options [2].

The table below details the impact of various RT mutations on Delavirdine's antiviral activity in cell-based assays (MAGI assay) [3].

| Reverse Transcriptase Mutant | Reported IC₅₀ (nM) |

|---|---|

| Wild Type | 88 |

| K103N | 1598 |

| Y181C | > 2000 |

| L100I | 773 |

| K101E | 537 |

| V106A | 750 |

| V106I | 22 |

| G190A | 21 |

| Y188C | 1622 |

| K103N/Y181C | > 2000 |

Key Experimental Evidence and Protocols

The foundational profile of Delavirdine was established through a series of rigorous in vitro experiments.

Enzyme Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Delavirdine against recombinant HIV-1 RT and assess its selectivity over human DNA polymerases.

- Methodology: The assay typically measures the incorporation of radiolabeled or fluorescently labeled nucleotides into a synthesized DNA/RNA template in the presence of varying drug concentrations. The inhibition of DNA polymerases alpha and delta is tested in parallel to establish a selectivity index [1].

Antiviral Activity in Cell Culture

- Objective: To evaluate the efficacy of Delavirdine in blocking HIV-1 replication in human cells.

- Cell Models: Primary peripheral blood lymphocytes (PBLs) and established cell lines like MT-4 cells.

- Viral Strains: A panel of 25 primary HIV-1 isolates, including variants resistant to AZT, and laboratory-adapted strains like HIV-1IIIB.

- Protocol:

- Infect cells with HIV-1 at a specific multiplicity of infection (MOI).

- Treat infected cultures with a range of Delavirdine concentrations.

- Monitor viral replication by measuring:

- Reverse transcriptase activity in culture supernatants.

- Viral antigen expression (e.g., p24).

- Cytopathic effects (e.g., giant cell formation or cell viability).

- Key Finding: Delavirdine at 3 µM totally prevented the spread of HIV-1IIIB in co-cultures of infected and uninfected MT-4 cells for 24 days, outperforming the same concentration of AZT, which only delayed viral growth for 7 days [1].

Combination Therapy Study

- Protocol: Infected cell cultures are treated with sub-optimal concentrations of both Delavirdine and AZT (e.g., 0.5 µM each).

- Outcome: The combination totally prevented viral spread, demonstrating synergistic or additive effects and supporting the clinical use of NNRTIs in combination therapy [1].

References

In Vitro Activity of Delavirdine Mesylate Against HIV-1: A Technical Analysis

Introduction and Mechanism of Action

Delavirdine mesylate (DLV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As an NNRTI, delavirdine exerts its antiviral effect through allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside analogs that act as chain terminators, delavirdine binds to a specific hydrophobic pocket adjacent to the RT active site, inducing conformational changes that significantly reduce the enzyme's catalytic activity. This mechanism provides a synergistic approach to antiretroviral therapy when combined with nucleoside analogs such as zidovudine (ZDV) and didanosine (ddI), targeting the viral replication process at multiple stages to suppress HIV-1 infection more effectively [1].

The following diagram illustrates the experimental workflow for characterizing delavirdine's in vitro antiviral activity and resistance profile:

Figure 1: Experimental workflow for evaluating delavirdine's in vitro activity and resistance profile

Quantitative In Vitro Potency and Efficacy Data

Key Potency Metrics

Delavirdine demonstrates significant antiviral activity against HIV-1 in laboratory models, with the following quantitative profile:

Table 1: In Vitro Antiviral Activity Profile of Delavirdine

| Parameter | Value | Experimental Context | Significance |

|---|---|---|---|

| In Vitro IC₉₀ | ~0.1 μM | Cell culture systems | Concentration inhibiting 90% of viral replication |

| Target Plasma Concentration | ~10 μM | Achieved in clinical dosing | Provides ~100-fold above in vitro IC₉₀ [1] |

| Therapeutic Margin | 100-fold | Ratio of plasma concentration to IC₉₀ | Substantial coverage above inhibitory threshold [1] |

Clinical Pharmacokinetic Parameters

The translation of in vitro activity to clinical application requires maintaining effective drug concentrations:

Table 2: Clinically Achieved Pharmacokinetic Parameters of Delavirdine

| Parameter | Value (Mean ± SD) | Conditions | Clinical Significance |

|---|---|---|---|

| Cₘₐₓ | 7.22 ± 4.0 μM | Single-dose (400 mg) administration | Peak concentration achieved [2] |

| AUC₀→∞ | 22.5 ± 14 μM·h | Single-dose (400 mg) administration | Total drug exposure over time [2] |

| Metabolism | Hepatic (CYP3A) | Primary route | Non-linear pharmacokinetics [1] |

Experimental Protocols for Key Assays

Viral Replication Inhibition Assay

The standard protocol for assessing delavirdine's antiviral activity in vitro involves:

- Cell culture system: HIV-1 infected peripheral blood mononuclear cells (PBMCs) or continuous T-cell lines

- Viral load quantification: p24 antigen concentration, plasma virus titers, and HIV RNA levels

- Endpoint measurements: CD4 cell counts and viral culture from PBMCs

- Incubation conditions: Various concentrations of delavirdine to establish dose-response curves

- Time points: Multiple measurements over study duration to monitor sustained effects [1]

This methodology allows researchers to determine the concentration-dependent inhibition of viral replication and establish critical parameters such as IC₅₀ and IC₉₀ values, which are essential for predicting clinical dosing regimens.

Resistance Development Monitoring

The emergence of resistant viral variants represents a significant challenge in antiretroviral therapy. The experimental approach for characterizing delavirdine resistance includes:

- Phenotypic susceptibility testing: HIV-1 strains recovered from patients undergoing delavirdine therapy are cultured in the presence of increasing drug concentrations to determine shifts in IC₅₀ values

- Genotypic mutation analysis: Viral RNA sequencing to identify specific mutations in the reverse transcriptase gene associated with reduced drug susceptibility

- Longitudinal sampling: Virus collection at multiple time points (e.g., over 8 months) to track resistance development patterns

- Cross-resistance profiling: Assessment of susceptibility to other NNRTIs (e.g., nevirapine) to identify class-wide resistance patterns [1]

This comprehensive approach enables researchers to monitor the evolution of resistance and identify key mutations that confer reduced susceptibility to delavirdine.

Resistance Profile and Genetic Mutations

Common Resistance Mutations

Delavirdine, like other NNRTIs, selects for specific mutations in the HIV-1 reverse transcriptase gene that reduce drug binding and efficacy:

Table 3: Primary Genotypic Mutations Associated with Delavirdine Resistance

| Mutation | Location | Effect on Susceptibility | Prevalence in Clinical Trials |

|---|---|---|---|

| K103N | Reverse transcriptase | Significant reduction in binding affinity | Most common mutation observed |

| P236L | Reverse transcriptase | Alters enzyme conformation | Less frequent, delavirdine-specific |

| Y181C | Reverse transcriptase | Reduces hydrophobic interactions | Associated with cross-resistance |

Resistance Development Timeline

The pattern of resistance development to delavirdine differs notably from other early NNRTIs:

- In clinical trials, HIV-1 susceptibility to delavirdine decreased over time in a majority of subjects from whom virus could be cultured

- Approximately 80% of subjects maintained viruses with delavirdine IC₅₀ values below 10 μM (the trough plasma concentration) throughout clinical trials

- In approximately 20% of subjects, susceptibility to delavirdine remained unchanged during the first 8 months of combination therapy

- This resistance development profile appears more favorable than with nevirapine or L-697,661 monotherapy, where resistance typically emerged within the first eight weeks of treatment [1]

Drug Interactions and Combination Therapy

Pharmacokinetic Interactions

The buffering agents in didanosine formulations significantly impact delavirdine absorption due to the latter's pH-dependent solubility:

Table 4: Drug Interaction Profile Between Delavirdine and Didanosine

| Parameter | Delavirdine Alone | Concurrent Administration | Staggered Administration (1h apart) |

|---|---|---|---|

| Delavirdine Cₘₐₓ | 7.22 ± 4.0 μM | 3.51 ± 1.9 μM (51% reduction) | Similar to administration alone |

| Delavirdine AUC₀→∞ | 22.5 ± 14 μM·h | 14 ± 5.7 μM·h (38% reduction) | Similar to administration alone |

| Didanosine Cₘₐₓ | 4.65 ± 2.0 μM | 3.22 ± 0.59 μM (31% reduction) | Moderate improvement |

| Didanosine AUC₀→∞ | 7.93 ± 3.9 μM·h | 6.54 ± 2.3 μM·h (18% reduction) | Moderate improvement |

This interaction can be mitigated by administering delavirdine 1 hour before didanosine, which avoids the significant reduction in exposure observed with concurrent administration [2].

Metabolic Characteristics

Understanding delavirdine's metabolic fate is crucial for predicting drug interactions and dosing strategies:

- Primary metabolic pathway: Hepatic metabolism primarily via cytochrome P450 3A (CYP3A) isozymes

- Excretion routes: Following oral administration, drug-related radioactivity was recovered in feces (57-70%) and urine (25-36%), with total recoveries of 94-96%

- Excretion kinetics: Most of the dose (>87%) was excreted within 24 hours after dosing

- Dose dependency: Excretion of drug-related material was dose-dependent, with higher doses and multiple-dose administration resulting in an increased percentage recovered in urine [3]

The following diagram illustrates delavirdine's mechanism of action and the development of resistance:

Figure 2: Delavirdine's mechanism of action and resistance development pathway

Conclusion and Research Implications

This compound demonstrates potent in vitro activity against HIV-1 through its specific inhibition of reverse transcriptase. The key characteristics include achievement of plasma concentrations approximately 100-fold above the in vitro IC₉₀, a resistance profile that may develop more slowly than other early NNRTIs, and evidence of clinical synergy when combined with nucleoside analogs like zidovudine.

The clinical development of delavirdine highlighted several important considerations for antiretroviral therapy, including the significance of drug-drug interactions (particularly with buffered didanosine formulations) and the emergence of specific resistance mutations (K103N and P236L) that reduce drug susceptibility. Future applications of delavirdine in HIV-1 treatment would likely involve combination regimens with other antiretroviral classes, including nucleoside reverse transcriptase inhibitors, protease inhibitors, and potentially other non-nucleoside reverse transcriptase inhibitors with complementary resistance profiles.

References

metabolism of Delavirdine in mice and rats

Metabolic Pathways of Delavirdine

The following diagram illustrates the primary metabolic pathways of Delavirdine and the key enzymes involved, integrating findings from both mouse and rat studies.

The major metabolites identified in these studies include:

- N-desalkyl delavirdine (Desalkyl delavirdine): The major metabolite formed via N-desalkylation [1] [2].

- Pyridine hydroxy metabolites (e.g., 6'-hydroxy delavirdine): Formed via hydroxylation of the pyridine ring, which can subsequently undergo conjugation or further degradation [3] [2].

- Despyridinyl delavirdine: A product of 6'-hydroxy delavirdine degradation [3].

- MET-14: Formed via pyridine ring cleavage from 6'-hydroxy delavirdine [3].

- Amide bond cleavage products: Includes N-isopropylpyridinepiperazine and indole carboxylic acid, which constitutes a minor pathway in rats but becomes more prominent in mice at higher doses [1] [3].

Comparative Quantitative Data

The excretion and disposition of Delavirdine and its metabolites differ between mice and rats, and are influenced by the administered dose.

Table 1: Excretion of Drug-Related Radioactivity After Oral Dosing [1] [3] [4]

| Species | Dose | Feces | Urine | Total Recovery | Notes |

|---|---|---|---|---|---|

| Mouse | Single (10 & 250 mg/kg) | 57-70% | 25-36% | 94-96% | Most (>87%) excreted within 24 hours [1]. |

| Rat | Single (10 mg/kg) | ~80% | ~15% | ~95% | Well absorbed (>80%) at this dose [3] [4]. |

| Rat | Multiple (20 mg/kg/day) | ~83% | ~14% | ~97% | - |

| Rat | Single (100 mg/kg) | ~86% | ~8% | ~94% | Absorption reduced to ~52% at this higher dose [3] [4]. |

Table 2: Key Metabolic Findings in Mice vs. Rats

| Aspect | Findings in Mice | Findings in Rats |

|---|---|---|

| Primary Pathways | Amide bond cleavage and N-desalkylation at low doses; amide bond cleavage predominates at high/multiple doses [1]. | N-desalkylation and pyridine ring hydroxylation are primary pathways; amide bond cleavage is minor [3]. |

| Dose Dependency | Metabolism is nonlinear; formation of desalkyl delavirdine is capacity-limited or inhibitable [1]. | Excretion and absorption are dose-dependent [3] [4]. |

| Brain Penetration | Parent drug does not cross BBB significantly; N-isopropylpyridinepiperazine metabolite found in brain at 2-3x plasma levels [1]. | Information not specified in the provided results. |

| Major Circulating Component | Parent drug (delavirdine) is a minor component in circulation [1]. | Information not specified in the provided results. |

Detailed Experimental Protocols

The foundational data on Delavirdine metabolism were generated using the following key methodologies:

- Animal Dosing and Sample Collection: Studies used CD-1 mice and Sprague-Dawley rats. Animals received single or multiple oral doses of [¹⁴C]delavirdine mesylate, with radiolabels at the 14C-carboxamide or 2-14C-pyridine positions to track different parts of the molecule. Plasma, urine, and feces were collected over time, and tissues (including brain) were taken at sacrifice for analysis [1] [3] [4].

- Metabolite Profiling and Identification: Profiling used High-Pressure Liquid Chromatography (HPLC) with online radiometric detection. Metabolite identification was achieved through techniques including:

- In Vitro Metabolism Studies: Delavirdine metabolism was investigated using liver microsomes from humans, rats, dogs, and monkeys. These studies helped identify the specific cytochrome P450 enzymes involved by using:

- cDNA-expressed enzymes (CYP2D6, CYP3A4)

- Chemical inhibitors (e.g., quinidine)

- Correlation analyses with marker enzyme activities (e.g., testosterone 6β-hydroxylation for CYP3A) [2]

- Pharmacokinetic Analysis: Plasma concentrations of delavirdine and its metabolites were determined, and pharmacokinetic parameters were calculated using non-compartmental methods [1].

Key Insights for Researchers

- Enzyme Kinetics: In vitro studies with human liver microsomes determined the apparent KM for the primary N-desalkylation pathway to be 6.8 ± 0.8 µM, with a Vmax of 0.44 ± 0.01 nmol/min/mg protein [2].

- Clinical Translation & Interaction Potential: Delavirdine is primarily metabolized in humans by CYP3A, with a potential minor role for CYP2D6 [2] [5]. Unlike other NNRTIs, delavirdine is an inhibitor of CYP3A. This unique property increases the systemic exposure of co-administered drugs that are metabolized by CYP3A, such as protease inhibitors, which is a critical consideration for combination therapy [6] [5].

The metabolism of Delavirdine is a complex process characterized by saturation kinetics and significant interspecies differences. Understanding these pathways and their underlying mechanisms is crucial for predicting drug-drug interactions and overall pharmacokinetic behavior.

References

- 1. of the HIV-1 reverse transcriptase inhibitor Metabolism in... delavirdine [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Delavirdine, a Human Immunodeficiency ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the human immunodeficiency virus type 1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the Human Immunodeficiency Virus Type 1 ... [sciencedirect.com]

- 5. Rescriptor: Package Insert / Prescribing Information [drugs.com]

- 6. Delavirdine: clinical pharmacokinetics and drug interactions [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Studying N-Dealkylation

The key findings on delavirdine's metabolism were primarily established using in vitro microsomal studies. The following diagram outlines a generalized workflow for such experiments:

Typical in vitro workflow for studying delavirdine N-dealkylation [1] [2]

- Typical Incubation Conditions: A standard reaction mixture includes liver microsomes (human or other species), a physiological buffer, NADPH-generating system, and the substrate delavirdine at a concentration of ~10 µM [2].

- Metabolite Identification: After incubation, metabolites are separated and quantified using high-pressure liquid chromatography. Structural identification of metabolites like desalkyl delavirdine is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy [1].

- Enzyme Kinetics: To determine parameters like KM and Vmax, the rate of metabolite formation is measured across a range of delavirdine concentrations. Data is then fitted to the Michaelis-Menten model [2].

- Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for metabolism are identified by correlating metabolic activity with known marker activities in a panel of human liver microsomes, using chemical inhibitors, or by directly using cDNA-expressed individual CYP enzymes [2].

Additional Metabolic Pathways and Interactions

While N-dealkylation is a primary pathway, delavirdine's metabolism is complex and involves other routes and significant drug-interaction potential.

| Additional Pathway / Interaction | Description | Reference |

|---|---|---|

| Pyridine Hydroxylation | Another significant metabolic pathway, also primarily catalyzed by CYP3A4. | [2] |

| Amide Bond Cleavage | A separate pathway observed in mice, leading to a brain-penetrant metabolite. | [1] |

| Nonlinear Pharmacokinetics | Metabolism becomes saturated at higher doses, shifting the predominant pathway. | [1] |

| Inhibition of Other CYP Enzymes | Delavirdine itself inhibits CYP2C9, CYP2C19, and CYP2D6, risking drug interactions. | [3] |

| Interaction with Ritonavir | Coadministration increases systemic exposure to ritonavir by 50-80%. | [4] |

Clinical and Research Significance

Understanding the N-dealkylation pathway is critical in a drug development and clinical context. Delavirdine's metabolism by and inhibition of key CYP enzymes creates a high potential for drug-drug interactions [2] [3]. Furthermore, its nonlinear pharmacokinetics mean that dose increases may lead to a disproportionate rise in drug exposure, which must be carefully managed [1].

References

- 1. Metabolism of the HIV-1 reverse transcriptase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Delavirdine, a Human Immunodeficiency ... [pubmed.ncbi.nlm.nih.gov]

- 3. inhibition of CYP2C9, CYP2C19, and CYP2D6 [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Ritonavir and Delavirdine in Human ... [pmc.ncbi.nlm.nih.gov]

solid phases and polymorphism of Delavirdine mesylate

Solid Phases of Delavirdine Mesylate

| Solid Phase | Designation(s) | Type | Key Characteristics & Stability |

|---|---|---|---|

| Form I [1] | - | Crystalline (Anhydrate) | Isolated from acetonitrile; hygroscopic and deliquesces at >60% relative humidity (RH). |

| Form II [1] | - | Crystalline (Anhydrate) | Isolated from acetonitrile; hygroscopic and deliquesces at >60% RH. |

| Form VIII [2] [1] | U-90152S [2] | Polymorphic Anhydrate | Non-hygroscopic [1]; obtained with high acetone-to-methanol ratios (>3:1) during crystallization [1]. |

| Form XI [2] [1] | U-90152T [2] | Polymorphic Anhydrate | Most thermodynamically stable form near room temperature; non-hygroscopic; good aqueous dissolution; chosen for production [1]. |

| Form XII [1] [3] | - | Solvate (Methanol/Acetone) [2] | Obtained from methanol solutions with low temperature (~5°C) during acetone addition [1]. |

| Form XIII [2] | - | Solvate (Acetonitrile) | - |

| Form XIV [2] | - | Hydrate | - |

| Form VI [2] | - | Hydrate | - |

| Form VII [2] | - | Solvate (Ethanol) | - |

| Form V [3] | - | Amorphous | Stable amorphous phase [2]. |

Key Experimental Methodologies

Crystallization and Solid Form Isolation

The formation of different solid phases depends heavily on solvent composition and temperature [1].

- Objective: To produce specific, pure solid-state forms of this compound for characterization and formulation.

- Procedure for Form XI: Crystallize from a refluxing (~65°C) methanol solution. Concentrate at reflux and slowly add acetone (with an acetone-to-methanol ratio of less than 2:1) to initiate crystallization [1].

- Procedure for Form VIII: Crystallize from a methanol solution held at 45°C, using an acetone-to-methanol ratio exceeding 3:1 [1].

- Procedure for Form XII: Crystallize from a methanol solution held near 5°C during the slow addition of acetone [1].

The following workflow outlines the crystallization and characterization process:

Workflow for isolating and characterizing this compound solid phases.

Characterization and Quantification of Solid Forms

- X-ray Powder Diffraction (XRPD) and Infrared (IR) Spectroscopy: Used as primary techniques to differentiate between the various solid phases based on their unique diffraction patterns and spectral fingerprints [2] [1].

- Factor Analysis of IR Spectra: An advanced method where IR spectral data is processed using factor analysis for the classification and quantitation of solid-state forms in research and production lots [1].

- Solid-State NMR (13C CP/MAS): A powerful technique for both qualitative and quantitative analysis.

- Qualitative Differentiation: The 13C CP/MAS NMR spectra of forms V, VIII, XI, and XII show distinct differences in chemical shifts and peak splitting, allowing for clear identification [3].

- Quantitative Analysis: The intensity of resonances from specific carbons (e.g., isopropyl methyl carbons) can determine the composition of binary mixtures (e.g., Form VIII in Form XI) with an empirical detection limit of 2-3% (w/w). Accurate quantitation requires accounting for differences in NMR relaxation times (T1ρH) and cross-polarization rate constants (TCH) between the forms [4] [5].

Critical Stability and Formulation Considerations

A major stability issue is the moisture-mediated conversion of the methanesulfonate salt to the less soluble free base, which can occur in the presence of certain excipients and impact dissolution [6].

Pathway of moisture-mediated solid-state interaction impacting dissolution.

- Impact on Dissolution: The free base has lower solubility than the mesylate salt. Its formation in the tablet matrix is a primary reason for a substantial decrease in dissolution extent after exposure to high humidity [6].

- Role of Excipients: Croscarmellose sodium, a common disintegrant, contains carboxyl groups. In a humid environment, water acts as a plasticizer and reaction medium, facilitating a solid-state interaction where the acid from the drug protonates the disintegrant, driving the salt-to-base conversion [6]. This underscores the need for careful excipient selection for salts of weak bases.

References

- 1. Factor analysis of infrared spectra for solid-state forms ... [sciencedirect.com]

- 2. of Solid phases this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Three Crystalline Forms (VIII, XI, and XII ... [link.springer.com]

- 4. Determination of the composition of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the Composition of this compound ... [link.springer.com]

- 6. Tablet Dissolution Affected by a Moisture Mediated Solid -State... [link.springer.com]

absorption and distribution of Delavirdine mesylate

Physicochemical Properties and Absorption Profile

Delavirdine's absorption is primarily governed by its pH-dependent solubility [1] [2]. The drug is rapidly absorbed after oral administration [3] [4]. The key factors influencing its absorption are summarized in the table below.

| Parameter | Characteristics & Quantitative Data |

|---|---|

| Solubility | pH-dependent [1] [5] [2] |

| Bioavailability | >60% to 85% ± 25% [3] [6] |

| Effect of Food | Absorption unaffected by food [3] |

| Time to Peak (Tmax) | Approximately 1 hour [4] |

| Major Absorption Challenge | Interaction with gastric buffering agents; concurrent administration with buffered didanosine reduces delavirdine exposure in single-dose studies [5] [7] |

A significant challenge for delavirdine's absorption is its interaction with medications that alter gastric pH. The buffering agents in didanosine formulations can reduce delavirdine absorption. A single-dose study showed that concurrent administration decreased delavirdine's Cmax by approximately 51% and its AUC by 38% [5] [7]. However, a multiple-dose steady-state study found that while Cmax was significantly lower when taken together, the critical AUC was not significantly different, suggesting this interaction may be less consequential in long-term therapy [1] [2].

Distribution and Protein Binding

Once absorbed, delavirdine is extensively distributed throughout the body, though it does not significantly penetrate the blood-brain barrier [8].

| Parameter | Findings |

|---|---|

| Protein Binding | Extensive (approximately 98%), primarily to albumin [3] [4]. |

| Volume of Distribution | Not fully characterized in available literature. |

| Distribution into Tissues & Fluids | Cerebrospinal Fluid (CSF): Limited penetration (about 0.4% of plasma levels) [4]. Saliva and Semen: Low levels detected (approx. 6% and 2% of plasma, respectively) [4]. Brain: Parent drug does not significantly cross BBB; its N-isopropylpyridinepiperazine metabolite is present in the brain at levels 2-3 times higher than in plasma [8]. |

Metabolism and Elimination Pathways

Delavirdine undergoes extensive hepatic metabolism and exhibits nonlinear, dose-dependent pharmacokinetics [3] [8]. The primary metabolic pathways and elimination characteristics are visualized below.

Delavirdine is primarily metabolized by CYP3A into multiple inactive metabolites via several pathways, with excretion in both urine and feces.

The metabolism involves several pathways, with the major enzymes being Cytochrome P450 3A (CYP3A), and potentially CYP2D6 [3] [4]. Delavirdine itself is a potent inhibitor of the CYP3A enzyme, which leads to nonlinear pharmacokinetics—meaning its half-life increases with higher doses due to autoinhibition of its own metabolism [3] [4]. The mean elimination half-life at a clinical dose of 400 mg three times daily is reported to be 5.8 hours [3] [4].

Key Experimental Protocols

The data on delavirdine's absorption and distribution are derived from specific clinical and preclinical study designs. Key methodologies include:

Multiple-Dose Pharmacokinetic Study in HIV-Infected Patients [1] [2]:

- Design: A randomized, open-label, crossover study in 11 HIV-infected patients stabilized on didanosine.

- Intervention: Patients received their prescribed didanosine either concurrently with or one hour after delavirdine mesylate (400 mg every 8 hours) for 14 days per regimen.

- Measurement: Pharmacokinetic parameters (AUC, Cmax) for both drugs were determined at baseline, day 14, and day 28.

Single-Dose Drug Interaction Study [5] [7]:

- Design: A three-way crossover study in 12 HIV-infected patients.

- Interventions: Single doses of didanosine (buffered tablet) and delavirdine were administered alone, concurrently, and with didanosine given one hour after delavirdine.

- Measurement: Serum concentration-time profiles were analyzed to calculate AUC and Cmax.

Preclinical Metabolism and Disposition Study [8]:

- Model: CD-1 mice administered single and multiple oral doses of radiolabeled this compound.

- Measurements: Radioactivity was tracked in excreta, plasma, and tissues. Metabolites in plasma, urine, and bile were identified using mass spectrometry and NMR spectroscopy.

Important Clinical and Research Implications

- Managing Drug-Drug Interactions: The interaction with drugs that increase gastric pH (e.g., antacids, H2-receptor antagonists) necessitates dosing separation or avoidance [4]. The interaction with didanosine appears less critical at steady state, allowing for co-administration to improve adherence [1] [2].

- Transporter Interactions: Delavirdine is not a P-glycoprotein (Pgp) substrate but can inhibit Pgp, Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), and may induce Pgp expression [6]. This is a vital consideration in drug combination regimens.

- Formulation Stability: The physical stability of this compound in solid dosage forms can be affected by humidity, potentially leading to conversion to the free base and reduced dissolution [6].

References

- 1. Multiple-Dose Pharmacokinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple-Dose Pharmacokinetics of this compound ... [link.springer.com]

- 3. Delavirdine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [glowm.com]

- 5. Single-dose pharmacokinetics of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 6. Delavirdine - an overview [sciencedirect.com]

- 7. Single-dose pharmacokinetics of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of the HIV-1 reverse transcriptase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Delavirdine Combination Therapy with Zidovudine and Didanosine in HIV-1 Treatment

Introduction and Rationale for Combination Therapy

Delavirdine mesylate (DLV) represents a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrated promising anti-HIV-1 activity when combined with nucleoside analogs zidovudine (ZDV, AZT) and didanosine (DDI). The scientific rationale for this combination approach rests on the complementary mechanisms of action across these antiretroviral classes: DLV binds directly to a hydrophobic pocket of HIV-1 reverse transcriptase (RT) causing allosteric inhibition, while ZDV and DDI act as nucleoside analogs that compete with natural substrates for incorporation into viral DNA, resulting in chain termination. This multi-targeted attack on the viral replication machinery creates a higher genetic barrier to resistance compared to monotherapy approaches, which was particularly important in the era before highly active antiretroviral therapy (HAART) became standard.

The synergistic potential of this combination was first established through rigorous in vitro studies that demonstrated statistically significant synergy when delavirdine was combined with didanosine at specific ratios (1:10 and 1:30), and further enhanced activity in three-drug combinations with zidovudine and didanosine [1]. This preclinical evidence provided the foundation for subsequent clinical trials investigating the therapeutic potential of this regimen in HIV-1 infected patients. The ACTG 261 trial represented one of the pivotal clinical investigations that compared three-drug combination of DLV+ZDV+DDI against two-drug combinations in patients with CD4 counts between 100-500 cells/mm³, establishing both the efficacy and safety profile of this approach [2] [3].

Clinical Efficacy Data Summary

Virologic and Immunologic Outcomes

Substantial improvements in key surrogate markers were observed in patients receiving the triple-drug combination according to data from the ACTG 261 trial, which enrolled 544 patients with CD4 counts between 100-500 cells/mm³ and limited prior nucleoside experience [2] [3]. The trial demonstrated that the three-drug regimen (DLV+ZDV+DDI) resulted in mean increases in CD4 cell counts of 49.3 cells/mm³ in short-term assessments (weeks 4-12) and 65.4 cells/mm³ in long-term follow-up (weeks 40-48). These improvements were superior to those observed in the two-drug control arms, with statistical significance reached in several comparisons [3]. Virologically, the triple combination yielded significant viral load reduction, with short-term HIV-1 RNA decreases of -1.13 log₁₀ copies/mL, outperforming the two-drug regimens though differences were not consistently significant in long-term follow-up [3].

The temporal pattern of response revealed an interesting phenomenon: while the triple-drug regimen showed clear superiority in short-term virologic suppression, the differences between treatment arms diminished over time, likely due to the emergence of resistance mutations. This pattern underscores the critical importance of early, potent viral suppression and highlights the limitations of DLV monotherapy in the context of pre-existing nucleoside resistance. Notably, patients with less advanced disease and no prior antiretroviral exposure tended to derive greater and more sustained benefit from the regimen, emphasizing the value of early intervention with combination therapy [4].

Table 1: Immunologic and Virologic Responses in ACTG 261 Trial

| Treatment Arm | Short-term CD4 Change (cells/mm³) | Long-term CD4 Change (cells/mm³) | Short-term HIV-1 RNA Change (log₁₀ copies/mL) | Long-term HIV-1 RNA Change (log₁₀ copies/mL) |

|---|---|---|---|---|

| DLV+ZDV+DDI | +49.3 | +65.4 | -1.13 | -0.73 |

| DLV+ZDV | +17.0 | -9.0 | -0.49 | -0.54 |

| DLV+DDI | +33.0 | +26.0 | -0.76 | -0.82 |

| ZDV+DDI | +48.0 | +44.0 | -0.88 | -0.65 |

Clinical Endpoints and Disease Progression

Beyond surrogate markers, the combination demonstrated favorable effects on clinical outcomes in certain patient populations. A large multicenter trial comparing DLV+ZDV versus ZDV alone in patients with symptomatic HIV infection and CD4 counts <350/μl found that the combination arm showed a trend toward reduced clinical progression, with fewer patients developing AIDS-defining illnesses in the DLV+ZDV group (64 patients) compared to the ZDV-alone group (81 patients), though this difference did not reach strict statistical significance (P=0.09) [4]. More notably, when the analysis was limited to opportunistic infections or death, a statistically significant advantage emerged for the combination arm (69 patients in ZDV group vs. 48 patients in DLV+ZDV group; P=0.03) [4].

The clinical benefit was most apparent in on-treatment analyses, which showed significantly fewer patients with AIDS-defining illnesses in the DLV+ZDV group (56 patients) compared to the ZDV monotherapy group (77 patients; P=0.032) [4]. This pattern suggests that the antiretroviral activity of delavirdine, while transient in virologic terms due to resistance development, may provide meaningful clinical protection during the period of maximal suppression. Importantly, the majority of patients in this trial had prior AZT exposure and evidence of AZT resistance mutations at baseline, indicating that the trial essentially evaluated the addition of DLV monotherapy to ongoing AZT treatment in a heavily pretreated population [4].

Table 2: Clinical Outcomes from DLV+ZDV vs ZDV Monotherapy Trial

| Outcome Measure | ZDV Alone (n=297) | DLV+ZDV (n=300) | P-value |

|---|---|---|---|

| Death | 13 | 11 | NS |

| AIDS-defining illnesses | 81 | 64 | 0.09 |

| Opportunistic infections or death | 69 | 48 | 0.03 |

| On-treatment AIDS-defining illnesses | 77 | 56 | 0.032 |

| Drug-related adverse events | 34.1% | 52.5% | <0.0001 |

| Skin rash | 15.5% | 36.5% | <0.0001 |

Resistance Profile and Management

Genotypic Resistance Patterns

Rapid emergence of resistance to delavirdine monotherapy represents the most significant limitation to its long-term efficacy. Genotypic analyses revealed that mutations conferring resistance to DLV developed quickly, with the K103N mutation appearing in 85.2% of patients by week 12 of therapy when DLV was administered as monotherapy with ZDV [4]. This mutation is particularly concerning as it confers cross-resistance to other NNRTIs, potentially compromising the effectiveness of entire drug classes. The P236L mutation was observed in 28.7% of patients, typically as a dual mutation with K103N (23.5% of patients), while Y181C was rarely detected [4]. The pattern of resistance development followed a predictable sequence, with K103N emerging as the primary mutation, often followed by additional mutations that further reduced drug susceptibility.

The baseline nucleoside resistance status significantly influenced the development of DLV resistance. Patients with two or more AZT resistance mutations at baseline were more likely to develop dual DLV resistance mutations (34%) compared to those with one or zero AZT resistance mutations (13%) by week 24 [4]. This finding suggests that incomplete viral suppression in the context of pre-existing nucleoside resistance creates favorable conditions for the emergence of NNRTI resistance, highlighting the importance of using DLV only in combination with fully active nucleoside analogs to which the patient's virus remains susceptible.

Resistance Management Strategies

Optimal use of delavirdine requires strategic management to prevent or delay resistance development. Based on clinical trial observations, the most effective approach involves:

- Using DLV only in combination with at least two active nucleoside analogs to which the patient is naive or has documented susceptibility

- Avoiding DLV monotherapy or functional monotherapy (adding DLV to a failing regimen)

- Implementing early regimen intensification when viral rebound is detected

- Regular monitoring for resistance mutations, particularly at codons 103, 236, and 181

The transient nature of DLV's antiviral effect when used without adequate backbone support necessitates careful patient selection and close monitoring. In clinical practice, DLV showed the most favorable results in patients with limited prior antiretroviral exposure and higher baseline CD4 counts, as demonstrated in the ACTG 261 trial where participants had CD4 counts of 100-500 cells/mm³ and ≤6 months of prior therapy with either ZDV or DDI [2] [3].

Safety and Tolerability Profile

Skin rash represents the most frequently reported adverse event associated with delavirdine therapy, occurring in 36.5% of patients receiving DLV+ZDV compared to 15.5% in the ZDV-alone group [4]. The rash was typically mild to moderate in severity, with only two cases reported as serious (Grade 3) and leading to discontinuation in 24.3% of affected patients [4]. The rash generally appears within the first 1-3 weeks of therapy and often resolves spontaneously despite continued treatment, though antihistamines may provide symptomatic relief.

Experimental Protocols

In Vitro Synergy Assay Protocol

Assessment of antiviral synergy between delavirdine, zidovudine, and didanosine follows established methodology for evaluating combination effects against HIV-1 in peripheral blood mononuclear cells (PBMCs) [1]. The procedure involves:

- Virus and cell preparation: Utilize HIV-1JRCSF strain and phytohemagglutinin-stimulated human PBMCs from healthy donors

- Infection conditions: Perform both acute infection (single high MOI) and co-culture (chronic infection) models

- Drug dilutions: Prepare serial dilutions of individual drugs and combinations at fixed ratios (e.g., 1:10, 1:30, 1:100 for DLV:DDI; 1:2:333 for ZDV:DLV:DDI)

- Assessment endpoint: Measure p24 antigen production as primary indicator of viral replication

- Data analysis: Calculate combination indices (CI) using the method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism

Critical implementation notes: The synergistic effect is highly dependent on the specific drug ratios tested, with certain proportions (e.g., DLV:DDI at 1:10 and 1:30) demonstrating statistical synergy while others (e.g., 1:100) show only additive effects [1]. The complete inhibition of viral growth in co-culture studies required extended treatment at IC95 concentrations for 19 days, highlighting the importance of prolonged assessment periods when evaluating combination efficacy [1].

Clinical Trial Design Protocol

Phase II clinical evaluation of delavirdine combination therapy follows the model established in ACTG 261, which employed a randomized, double-blind, multicenter design comparing three-drug versus two-drug regimens [2] [3]. Key design elements include:

- Patient population: HIV-infected adults with CD4 counts 100-500 cells/mm³ and ≤6 months prior therapy with ZDV or DDI

- Randomization: Equal allocation to four treatment arms (DLV+ZDV+DDI, DLV+ZDV, DLV+DDI, ZDV+DDI)

- Stratification factors: Baseline CD4 count, prior antiretroviral experience

- Study duration: 48 weeks with assessments at screening, baseline, and weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48

- Primary endpoints: Change from baseline in CD4 cell count and HIV-1 RNA level

- Secondary endpoints: Proportion with HIV-1 RNA below detection limit, safety and tolerability measures, development of resistance mutations

Methodological considerations: The ACTG 261 trial incorporated both "short-term" (mean of weeks 4, 8, and 12) and "long-term" (mean of weeks 40 and 48) analyses to capture both initial response and durability of effect [2]. The trial also included a virology substudy (ACTG 825) for more intensive evaluation of resistance development and viral dynamics in a subset of participants [2].

Visual Workflows

Mechanism of Action and Resistance Development

This diagram illustrates the mechanism of action of delavirdine, zidovudine, and didanosine in inhibiting HIV-1 reverse transcription and the subsequent development of resistance mutations that compromise therapeutic efficacy. The visual representation highlights how multiple inhibitory mechanisms target the same essential viral process, creating synergistic effects, while also demonstrating how selective pressure leads to emergence of resistance mutations that can confer cross-resistance across the NNRTI class.

Conclusion and Future Directions

Delavirdine combination therapy with zidovudine and didanosine represents an important evolutionary step in the development of modern antiretroviral regimens. While largely superseded by more potent and convenient NNRTIs and integrase inhibitors in contemporary practice, the extensive research on this combination provides valuable insights into fundamental principles of HIV drug therapy: the importance of multi-targeted inhibition, the challenges of rapid resistance development, and the relationship between surrogate markers and clinical outcomes. The methodological frameworks established in these studies continue to inform clinical trial design for new antiretroviral combinations, particularly in resource-limited settings where older agents may still have roles in salvage therapy or specific clinical scenarios.

The legacy of delavirdine research extends beyond its specific clinical application to contribute more broadly to our understanding of HIV treatment paradigms. The observation that triple-drug combinations generally outperformed two-drug regimens helped establish the foundation for the current standard of three-drug HAART regimens. Similarly, the detailed characterization of NNRTI resistance mutations provided critical information that informed the development of next-generation NNRTIs with improved resistance profiles. As HIV management continues to evolve, these historical benchmarks remain relevant for contextualizing new therapeutic approaches and understanding the progressive refinement of combination antiretroviral strategy.

References

- 1. Inhibition of human immunodeficiency virus type 1 infection ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (DLV) in two and three drug ... [mdanderson.elsevierpure.com]

- 3. Efficacy and safety of this compound with zidovudine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Delavirdine in Combination with Zidovudine in Treatment ... [pmc.ncbi.nlm.nih.gov]

Multiple-Dose Pharmacokinetics of Delavirdine in HIV Patients: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the report.

Introduction

Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that received accelerated FDA approval for the treatment of HIV-1 infection in the 1990s. Although its clinical use has diminished in favor of newer agents with better efficacy and tolerability profiles, delavirdine remains a valuable pharmacological tool for understanding nonlinear pharmacokinetics and complex drug-drug interactions. As a potent CYP3A4 inhibitor, delavirdine exhibits a unique drug interaction profile compared to other NNRTIs, which typically induce cytochrome P450 enzymes. This characteristic has been exploited in combination regimens with HIV protease inhibitors to enhance their pharmacokinetic profiles. The following application notes consolidate essential pharmacokinetic parameters, drug interaction data, and methodological protocols from multiple clinical studies to support researchers in antiretroviral drug development and clinical pharmacology research.

Key Pharmacokinetic Parameters

Basic Multiple-Dose Parameters

The steady-state pharmacokinetics of delavirdine have been characterized in HIV-infected patients following multiple-dose administration. The approved therapeutic regimen is 400 mg administered three times daily, though alternative dosing of 600 mg twice daily provides similar systemic exposure [1]. The drug demonstrates time-dependent pharmacokinetics with oral clearance decreasing and half-life increasing after multiple doses compared to single-dose administration.

Table 1: Fundamental Pharmacokinetic Parameters of Delavirdine at Steady-State

| Parameter | Value | Population | Conditions |

|---|---|---|---|

| Volume of Distribution | 210 L | HIV-infected patients | Multiple-dose, 400 mg 8-hourly [2] |

| Clearance | 30 L/h | HIV-infected patients | Multiple-dose, 400 mg 8-hourly [2] |

| Half-Life | 5.8 hours | HIV-infected patients | Steady-state [3] |

| Protein Binding | 98% | In vitro | Primally albumin [3] |

| Cmax | 35.5 ± 17 μM | HIV-infected patients | 400 mg 8-hourly, didanosine 1hr after [4] [5] |

| AUC | 153 ± 79 μM·h | HIV-infected patients | 400 mg 8-hourly, didanosine 1hr after [4] [5] |

| Tmax | Not specified | HIV-infected patients | Rapid absorption [3] |

Dose-Dependent Pharmacokinetics

Delavirdine exhibits nonlinear pharmacokinetics across the therapeutic dose range, which has significant implications for dosing strategies and therapeutic outcomes. This nonlinearity is characterized by a disproportionate increase in exposure with dose escalation, suggesting capacity-limited metabolism.

Table 2: Dose-Dependent Pharmacokinetics of Delavirdine in Combination Therapy

| Parameter | Combination 1 | Combination 2 | Combination 3 |

|---|---|---|---|

| Delavirdine Dose | 600 mg BID | 800 mg BID | 1000 mg BID |

| Amprenavir Dose | 600 mg BID | 600 mg BID | 450 mg BID |

| Delavirdine Cmax | Lowest | Intermediate | Highest (P<0.04) [6] |

| Delavirdine C12 | 3944 ng/mL | Intermediate | 835 ng/mL (P=0.0039) [6] |

| Delavirdine AUC₀–₁₂ | Lowest | Intermediate | Highest (P<0.04) [6] |

| Amprenavir C12 | 412 ng/mL | 434 ng/mL | 536 ng/mL [6] |

The observed nonlinearity is attributed to saturation of CYP3A4 enzymes and potentially P-glycoprotein transport systems [6]. When the delavirdine dose was increased from 600 mg to 1000 mg twice daily (67% increase), the median trough concentration (C12) increased by 472% [6]. This saturation kinetics supports twice-daily dosing despite the relatively short half-life, as adequate trough concentrations are maintained through inhibition of its own metabolic clearance.

Drug-Drug Interaction Profile

Metabolic Pathways

Delavirdine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible [7] [1]. The compound is predominantly metabolized through N-desalkylation and pyridine ring hydroxylation, followed by subsequent conjugation [8]. In rat studies, the major metabolites identified included 6'-hydroxy delavirdine and its glucuronide and sulfate conjugates, despyridinyl delavirdine and its conjugate, and desalkyl delavirdine [8]. Only minimal amounts of unchanged drug are excreted renally, with the majority of drug-derived material eliminated fecally [8].

Unlike other NNRTIs, delavirdine functions as a potent CYP3A4 inhibitor, which fundamentally changes its drug interaction profile compared to agents like efavirenz or nevirapine [1]. This inhibition occurs through formation of a metabolic intermediate complex with the heme moiety of CYP3A4, resulting in mechanism-based inactivation. Additionally, delavirdine demonstrates an acute inhibitory effect on CYP3A activity as evidenced by reductions in the urinary ratio of 6-β-hydroxycortisol to free cortisol [7].

Clinically Significant Interactions

Table 3: Clinically Significant Drug Interactions with Delavirdine

| Interacting Drug | Effect on Delavirdine Exposure | Effect on Interacting Drug Exposure | Clinical Recommendation |

|---|---|---|---|

| Didanosine (buffered) | Cmax ↓ 37% (22.4 vs 35.5 μM) when taken together; AUC not significantly different [4] [5] | No significant effect on didanosine PK [4] [5] | Administer together to enhance adherence [4] [5] |

| Rifabutin | Delavirdine levels decreased by 80% [7] | Not reported | Contraindicated [7] [1] |

| Amprenavir | Delavirdine exposure increases with higher delavirdine doses [6] | Minimal change; C12 412-536 ng/mL across combinations [6] | Use 450 mg amprenavir with 1000 mg delavirdine BID [6] |

| Indinavir | Not reported | Increased systemic exposure [1] | Combination removes food restrictions for indinavir [1] |

| Antacids/Gastric pH elevators | Reduced absorption when gastric pH >3 [1] | Not applicable | Separate administration by at least 1 hour [1] |

The interaction with didanosine is particularly important given their frequent coadministration in early HIV regimens. The buffered formulation of didanosine increases gastric pH, which reduces delavirdine absorption due to its pH-dependent solubility [1]. However, at steady-state, this interaction appears less pronounced than after single doses, allowing coadministration to enhance adherence [4] [5].

Formulation and Administration Considerations

pH-Dependent Absorption

Delavirdine exhibits pH-dependent absorption characteristics due to its weak basic nature. The solubility of delavirdine decreases significantly as gastric pH rises above 3, resulting in reduced bioavailability under conditions of elevated gastric pH [4] [1]. This property necessitates careful consideration of coadministered agents that affect gastric acidity, including antacids, H2-receptor antagonists, and proton pump inhibitors. The buffered formulation of didanosine was shown to reduce delavirdine Cmax by 37% when administered concomitantly, though the AUC reduction at steady-state was not statistically significant [4] [5].

Food Effects and Dosing Recommendations

Unlike many antiretroviral agents, delavirdine absorption is not appreciably affected by food [1]. This provides flexibility in administration without regard to meals, potentially enhancing adherence. Based on the available pharmacokinetic data:

- The standard regimen is 400 mg three times daily without regard to food

- An alternative regimen of 600 mg twice daily provides similar systemic exposure

- For combination with amprenavir, 450 mg amprenavir with 1000 mg delavirdine twice daily is recommended [6]

- Concomitant administration with didanosine is acceptable to enhance adherence, despite reduced Cmax [4] [5]

- Administration should be separated by at least 1 hour from antacids or buffered medications [1]

Experimental Protocols

Steady-State Pharmacokinetic Study Design

Objective: To characterize the multiple-dose pharmacokinetics of delavirdine and evaluate drug interactions at steady-state.

Study Design: Randomized, open-label, crossover design in HIV-infected patients.

Subjects: HIV-positive adults (18-55 years) within 15% of ideal body weight with documented HIV-1 infection. Typical sample sizes range from 9-17 subjects based on published studies [4] [7].

Dosing Protocol:

- Subjects stabilized on their existing antiretroviral regimen (e.g., didanosine)

- This compound 400 mg administered every 8 hours for 14 days

- For interaction studies, coadministered drug given either concomitantly or separated by 1 hour

- Washout period of ≥7 days between treatment phases for crossover studies

Pharmacokinetic Sampling:

- Baseline (pre-dose)

- Day 14: Pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8 hours post-dose

- Trough concentrations (Cmin) collected immediately before morning dose

- Additional sampling at day 28 for multiple-phase studies

Analytical Methods:

- Plasma Preparation: Blood samples collected in heparinized tubes, centrifuged, plasma stored at -20°C or -70°C

- Delavirdine Quantification: HPLC with UV detection [5]

- Metabolite profiling: LC-MS for metabolic studies [8]

Pharmacokinetic Analysis:

- Noncompartmental analysis using WinNonlin or equivalent

- Primary parameters: AUC₀-τ, Cmax, Tmax, Cmin, CL/F, Vd/F, t½

- Statistical analysis: ANOVA for crossover designs, significance at p<0.05

Protocol for Metabolic Interaction Studies

Objective: To assess the effect of delavirdine on cytochrome P450 activity and interacting drug pharmacokinetics.

CYP3A Activity Assessment:

- Urinary 6-β-hydroxycortisol ratio: Collect urine samples pre-dose and at steady-state

- Analysis: HPLC with UV detection for 6-β-hydroxycortisol and free cortisol

- Calculation: Ratio of 6-β-hydroxycortisol to free cortisol as marker of CYP3A induction/inhibition [7]

Interaction Drug Measurement:

- For rifabutin studies: measure parent drug and 25-O-desacetyl metabolite

- For protease inhibitors: measure parent compound concentrations

- Trough concentrations particularly important for efficacy correlation

Visualization of Metabolic Pathways and Study Designs

Delavirdine Metabolism and Disposition Pathways

The following diagram illustrates the major metabolic pathways and disposition characteristics of delavirdine, synthesized from animal and human studies:

Figure 1: Delavirdine Metabolism and Disposition Pathways - This diagram illustrates the major metabolic transformations and elimination routes of delavirdine based on preclinical and clinical studies. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, with fecal excretion representing the major elimination pathway [8] [3].

Drug-Drug Interaction Study Design

The following workflow depicts a standardized approach for evaluating drug interactions with delavirdine in clinical studies:

Figure 2: Drug-Drug Interaction Study Workflow - This diagram outlines the standardized clinical protocol for assessing drug interactions with delavirdine, incorporating both pharmacokinetic and pharmacodynamic markers of CYP3A activity [4] [7] [1].

Conclusion

The multiple-dose pharmacokinetics of delavirdine are characterized by nonlinear clearance, extensive metabolism via CYP3A4, and a unique profile as a potent enzyme inhibitor rather than inducer. The drug's absorption is highly dependent on gastric pH but unaffected by food, allowing flexible administration. Key considerations for clinical development and study design include:

- The saturation of metabolic pathways at higher doses enables twice-daily dosing despite a moderate half-life

- CYP3A inhibition significantly increases exposure to concomitant protease inhibitors, potentially permitting simplified regimens

- Interaction studies must account for the dual role of delavirdine as both substrate and inhibitor of CYP3A4

- The urinary 6-β-hydroxycortisol ratio provides a useful noninvasive marker for assessing CYP3A modulation in interaction studies

Although delavirdine is no longer widely used in clinical practice, its unique pharmacokinetic properties continue to offer valuable insights for drug development, particularly in understanding complex drug interactions and nonlinear pharmacokinetics in special populations.

References

- 1. Delavirdine: clinical pharmacokinetics and drug interactions [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacolibrary.Drugs.J_AntiinfectivesForSystemicUse ... [build.openmodelica.org]

- 3. Delavirdine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Multiple-Dose Pharmacokinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple-Dose Pharmacokinetics of this compound ... [link.springer.com]

- 6. Dose-dependent Pharmacokinetics of Delavirdine in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of the interaction between rifabutin ... [sciencedirect.com]

- 8. Metabolism of the human immunodeficiency virus type 1 ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Monitoring Steady-State Delavirdine Concentration

Introduction

Delavirdine (Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically used in combination therapy for Human Immunodeficiency Virus (HIV) infection [1]. Its use has been largely discontinued due to a high pill burden, a low genetic barrier to resistance, and the availability of better-tolerated alternatives [2]. Nevertheless, understanding its pharmacokinetic profile remains relevant for interpreting historical clinical data and for research purposes. Delavirdine exhibits nonlinear pharmacokinetics and significant interpatient variability at steady state, which complicates dosing predictability [3]. Furthermore, as a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) isozyme, it is prone to numerous drug-drug interactions [1] [4]. This application note synthesizes historical pharmacokinetic data and proposes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying delavirdine concentrations in human plasma, supporting therapeutic drug monitoring (TDM) in relevant contexts.

Key Pharmacokinetic Properties at Steady-State

Delavirdine's pharmacokinetics are best characterized by a two-compartment model with parallel clearance pathways. Its metabolism is nonlinear, and its oral clearance demonstrates diurnal variation [3]. The following table summarizes its core population pharmacokinetic parameters at steady state.

Table 1: Population Pharmacokinetic Parameters of Delavirdine at Steady-State

| Parameter | Symbol | Mean Value (%CV) | Description |

|---|---|---|---|

| Volume of Distribution (Steady-State) | V~ss~ | 67.6 L (100%) | Total volume of distribution after reaching steady state. |

| Intrinsic Oral Clearance | CL/F | 19.8 L/h (64%) | Nonlinear clearance pathway. |

| First Order Oral Clearance | CL~1~/F | 0.57 L/h (86%) | Linear clearance pathway. |

| Concentration at Half V~max~ | K~m~ | 6.3 μmol/L (69%) | Plasma concentration at which metabolic velocity is half of V~max~. |

Covariate analysis has indicated that race, sex, weight, and age can statistically significantly influence delavirdine's intrinsic clearance. However, these factors do not explain a clinically substantial portion of the overall variability, suggesting that all demographic groups should receive similar mg/kg dosing regimens [3]. The substantial interpatient variability, with percent coefficients of variation (%CV) for key parameters often exceeding 60%, is a primary rationale for considering TDM.

Drug Interactions and Pharmacogenetic Considerations

Delavirdine is a potent inhibitor of CYP3A4 and also affects other transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4] [2]. This unique profile as an NNRTI that inhibits, rather than induces, metabolic enzymes results in a distinct drug interaction pattern.

Table 2: Major Drug-Drug Interactions Involving Delavirdine

| Interacting Drug Class | Example Drugs | Effect and Recommendation |

|---|---|---|

| CYP3A4 Inducers | Rifampicin, Rifabutin, Phenytoin, Carbamazepine | Significantly lower delavirdine plasma concentrations. Concomitant use is contraindicated [4]. |

| Protease Inhibitors | Indinavir, Saquinavir, Amprenavir | Delavirdine inhibits CYP3A4-mediated metabolism of PIs, increasing their systemic exposure. This can be leveraged to simplify PI dosing regimens [4]. |

| Acid-Reducing Agents | Antacids, Buffered Didanosine | Reduced gastric acidity decreases delavirdine absorption. Administer delavirdine at least one hour apart [4]. |

The following diagram illustrates the primary metabolic pathways and key interactions of delavirdine in the hepatocyte:

Diagram 1: Delavirdine's primary metabolic pathway is via CYP3A4, which it also inhibits. Absorption is dependent on gastric pH.

Analytical Protocol: HPLC-MS/MS for Delavirdine Quantification

While a specific method for delavirdine alone was not found, the following protocol is adapted from modern, validated LC-MS/MS methods for simultaneous determination of antiretroviral drugs in human plasma [5] [6]. This provides a robust and transferable framework.

Materials and Reagents

- Analytical Standards: Delavirdine and its stable isotope-labeled internal standard (e.g., Delavirdine-d4), if available.

- Solvents: HPLC-grade methanol, acetonitrile, and formic acid.

- Plasma: Blank human plasma for calibration standards and quality controls.

- Equipment: HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

- Thaw and Vortex: Thaw plasma samples slowly at room temperature and vortex to ensure homogeneity.

- Aliquot: Transfer 100 μL of plasma into a clean microcentrifuge tube.

- Add IS: Add a fixed volume (e.g., 20 μL) of the working internal standard solution.

- Precipitate Proteins: Add 300 μL of ice-cold 100% acetonitrile to the tube. Vortex vigorously for 1 minute.

- Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

- Collect Supernatant: Carefully transfer the clear supernatant to a new HPLC vial for injection.

Instrumental Configuration and Chromatography

- HPLC Column: C18 reversed-phase column (e.g., Waters Atlantis dC18, 3 μm, 2.1 × 100 mm) [5].

- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

- Gradient Elution:

- 0-1.0 min: 10% B

- 1.0-4.0 min: Ramp to 90% B

- 4.0-6.0 min: Hold at 90% B

- 6.0-6.1 min: Ramp to 10% B

- 6.1-8.0 min: Re-equilibrate at 10% B

- Flow Rate: 0.4 mL/min [5].

- Injection Volume: 10-30 μL [5].

- Column Temperature: 40°C.

Mass Spectrometric Detection (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode [6].

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions: While specific fragments for delavirdine from the search results are limited, its precursor ion ([M+H]+) is m/z 457. Based on literature, potential transitions to monitor would be m/z 457 → 378 (loss of •CH3SO2 radical) and 457 → 221 (cleavage of the amide bond) [2]. The most abundant transition should be used for quantification, the other for qualification.

- Source and Gas Parameters: (To be optimized) Desolvation Temperature: 500°C; Ion Source Gas: 50 psi; Collision Gas: Medium.

TDM Workflow and Clinical Decision-Making

The following flowchart outlines a proposed protocol for applying delavirdine TDM in a clinical or research setting, from sample collection to dose adjustment.

Diagram 2: TDM workflow for delavirdine. The core decision is based on whether the trough plasma concentration is within the established therapeutic range.

A critical challenge for delavirdine TDM is the lack of a universally established therapeutic range. Efficacy targets were never definitively established, and the correlation between plasma concentrations and clinical outcomes (virologic failure or toxicity) requires further investigation [3]. Dose adjustment should be considered cautiously, primarily in cases of suspected toxicity or after confirming patient adherence and ruling out significant drug-drug interactions.

Conclusion

Although delavirdine is no longer a mainstay of HIV therapy, its complex pharmacokinetic profile serves as a valuable case study. The significant interpatient variability and nonlinear clearance at steady state highlight the potential utility of TDM for optimizing the pharmacokinetics of similarly challenging drugs. The HPLC-MS/MS protocol outlined here, inspired by modern multi-drug panels, provides a sensitive and specific methodology for quantifying delavirdine in biological matrices. Future work should focus on defining robust exposure-response relationships for delavirdine and other NNRTIs to strengthen the evidence base for TDM in antiretroviral therapy.

References

- 1. Delavirdine - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Population pharmacokinetics of delavirdine and N- ... [ohiostate.elsevierpure.com]

- 4. : clinical pharmacokinetics and drug... | DrugBank Online Delavirdine [go.drugbank.com]

- 5. A High-Performance Liquid Chromatography-Mass ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel liquid chromatography-tandem mass spectrometry ... [sciencedirect.com]

Pharmacological Profile of Delavirdine

Delavirdine is a bisheteroarylpiperazine derivative that acts as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket on the p66 subunit, inducing conformational changes that disrupt the enzyme's catalytic site, thereby inhibiting viral DNA synthesis [1] [2].

| Property | Description |

|---|---|

| Generic Name | Delavirdine [1] [2] |

| Brand Name | Rescriptor [1] [3] |

| Molecular Formula | C({22})H({28})N({6})O({3})S [1] [2] |

| CAS Number | 136817-59-9 (free base); 147221-93-0 (mesylate salt) [1] [4] |

| Mechanism of Action | Non-nucleoside reverse transcriptase inhibitor (NNRTI) [1] [2] |

| Target | HIV-1 Reverse Transcriptase [2] |

| IC(_{50}) | 0.26 μM (HIV-1 RT) [4] |

Dosage, Pharmacokinetics, and Interactions

The approved clinical regimen was 400 mg orally three times a day, used in combination with other antiretroviral agents [5] [3]. Its pharmacokinetics are complex, characterized by non-linearity and a significant drug interaction profile.

| Parameter | Details |

|---|---|

| Dosage & Administration | 400 mg orally three times a day (TDS) [5]. Must be used in combination with other antiretrovirals [5]. |

| Absorption | Rapid absorption (T(_{max}) ~1 hour). Bioavailability ~85% [1]. |

| Food Effect | Can be taken with or without food [5]. |

| Distribution | Extensive plasma protein binding (~98%) [1] [2]. |

| Metabolism | Extensively metabolized by hepatic cytochrome P450, primarily CYP3A4 [1] [6]. |

| Elimination | Eliminated via feces (57-70%) and urine (25-36%). Half-life ~5.8 hours [5] [2] [7]. |

| Key Interactions | Potent inhibitor of CYP3A4. Contraindicated with drugs metabolized by this pathway [5] [1]. |

Key Resistance Mutations

Delavirdine has a low genetic barrier to resistance. Single amino acid substitutions can rapidly emerge, leading to treatment failure and cross-resistance to other NNRTIs [1].

| Mutation | Impact |

|---|---|

| K103N | Confers broad cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz) [1]. |

| Y181C | Reduces binding affinity of delavirdine to the reverse transcriptase enzyme [1]. |

| Y188L | Associated with high-level resistance to delavirdine [1]. |

| P236L | A less common mutation specific to delavirdine resistance [1]. |

Experimental Protocols

In Vitro Antiviral Potency Assay

This protocol assesses the concentration-dependent inhibition of HIV-1 reverse transcriptase enzyme activity by delavirdine [4].

- Objective: To determine the IC(_{50}) of delavirdine against HIV-1 reverse transcriptase.

- Materials:

- Purified HIV-1 reverse transcriptase enzyme.

- Delavirdine mesylate (Selleckchem, #S6452). Prepare a 100 mM stock solution in DMSO and further dilute in assay buffer [4].

- Template-primer complex (e.g., poly(rA)/oligo(dT)).

- (^3)H-labeled dTTP.

- Reaction buffer (Tris-HCl, MgCl(_2), KCl, DTT).

- Method:

- Set up 50 µL reaction mixtures containing reaction buffer, template-primer, dTTP, and HIV-1 RT.

- Pre-incubate the enzyme with a serial dilution of delavirdine (e.g., 0.001 µM to 100 µM) for 10 minutes at 25°C.

- Initiate the reaction by adding dNTPs.

- Incubate at 37°C for 60 minutes.

- Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

- Quantify the incorporated radioactivity using a liquid scintillation counter.